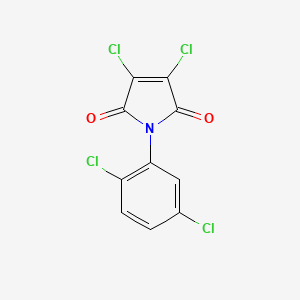

![molecular formula C12H12N2O3S2 B5545322 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide often involves the reaction of sulfonyl chlorides with amines or their derivatives. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, indicating a similar synthetic pathway could be applied to the target compound (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic methods. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, techniques such as FTIR, NMR, and X-ray diffraction were employed to characterize the compound. These methods provide insights into the molecular geometry, vibrational frequencies, and overall stability of the molecule, which are crucial for understanding the chemical nature of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide (Sarojini et al., 2012).

Chemical Reactions and Properties

The presence of the sulfonamide group in compounds like 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide significantly influences their chemical reactivity. Sulfonamides are known to participate in various chemical reactions, including sulfonation, amination, and coupling reactions. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles showcases the reactivity of the sulfonamide group in facilitating complex chemical transformations (Stephens et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting point, and thermal stability, are influenced by the nature of their molecular structure. The analysis of these properties is essential for determining the compound's suitability for various applications. Studies on similar compounds provide a basis for understanding the physical characteristics of 4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide, highlighting the importance of structural features in defining physical behaviors (Sarojini et al., 2012).

Applications De Recherche Scientifique

Corrosion Inhibition

A study by Tezcan et al. (2018) on a similar thiophene Schiff base, 4-((thiophene-2-ylmethylene)amino)benzamide (4-TAB), demonstrated its effectiveness as a corrosion inhibitor for mild steel in 1.0 M HCl solution. The compound showed a high inhibition efficiency of up to 96.8%, as indicated by electrochemical analyses. This finding suggests potential applications of related thiophene compounds in protecting metals from corrosion in acidic environments (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).

Anticancer Activity

Ravichandiran et al. (2019) synthesized and evaluated the anticancer activity of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Among the synthesized compounds, several showed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with low toxicity in normal human kidney HEK293 cells. This indicates the potential of thiophene-containing compounds in cancer therapy (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Electrochemical Applications

Turac et al. (2008) synthesized a water-soluble and self-doped polythiophene derivative from a new monomer, 4-(thiophen-3-yl methyleneamino)benzene sulfonate) (ThSA). The resulting polymer exhibited characteristics that suggest its application in electrochemical devices and as a conducting material (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008).

Carbonic Anhydrase Inhibition

A series of studies have identified various thiophene and benzene sulfonamide derivatives as potent inhibitors of human carbonic anhydrase isoenzymes. These compounds, with their ability to selectively inhibit specific isoenzymes, have implications for the development of therapeutic agents targeting conditions associated with altered carbonic anhydrase activity. Notable among these studies are those by Supuran et al. (2013), which identified aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Material Science

Li et al. (2010) synthesized thioether-bridged polyphenylquinoxalines with ultra-high refractive indices and low birefringences, demonstrating the potential of thiophene-containing compounds in the development of advanced optical materials (Li, Li, Liu, Zhao, Yang, & Yang, 2010).

Propriétés

IUPAC Name |

4-(benzylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c13-12(15)11-6-10(8-18-11)19(16,17)14-7-9-4-2-1-3-5-9/h1-6,8,14H,7H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNTUKMAPCMHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49722067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Benzylsulfamoyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)